Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core can interact with various proteins, affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(3-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly enhance its biological activity and stability compared to similar compounds. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNNCCYTPCGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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